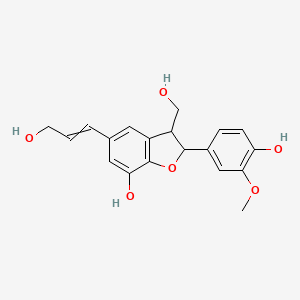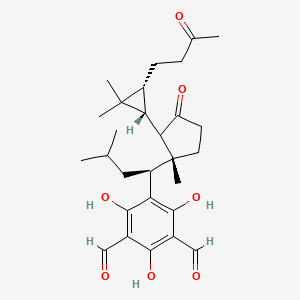
Hierochin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Hierochin D involves complex organic reactions. For instance, the total synthesis of nyingchinoids A, B, and D through visible-light photoredox-catalyzed aerobic [2+2+2] cycloaddition demonstrates the complexity and innovation in synthetic methods related to such compounds (Hart et al., 2019). Similarly, the synthesis of aurachin D analogues, targeting specific biological functions, highlights the therapeutic potential and chemical diversity of these molecules (Lawer et al., 2022).
Molecular Structure Analysis
The molecular structure analysis of compounds like this compound involves advanced techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These methods provide insights into the molecular geometry, electronic characteristics, and intermolecular interactions within these complex molecules. For example, studies using techniques like HILIC-NMR have been pivotal in isolating and detecting unique molecular structures in complex organic mixtures, which is relevant for understanding the structural complexity of this compound-like compounds (Woods et al., 2011).
Wissenschaftliche Forschungsanwendungen
Machine Learning in Diabetes Research : The paper by Kavakiotis et al. (2017) discusses the use of machine learning and data mining methods in diabetes research, highlighting the potential for these techniques in analyzing complex biological data, which could be relevant for researching compounds like Hierochin D (Kavakiotis et al., 2017).
Neolignans in Herbal Medicine : Yoshikawa et al. (2003) identified neolignans, similar in nature to this compound, in Egyptian herbal medicine, and examined their effects on nitric oxide production, which could provide insights into the potential biological activities of this compound (Yoshikawa et al., 2003).
I/O Optimizations in Scientific Applications : A study by Malakar and Vishwanath (2017) on optimizing I/O in scientific applications using a hierarchical approach named HieRO might offer insights into data handling and processing techniques applicable in research involving complex compounds like this compound (Malakar & Vishwanath, 2017).
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)



![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)
![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)
![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)